Cyclohexanesulfinic Acid
Overview
Description
Cyclohexanesulfinic acid is an organosulfur compound with the molecular formula C6H12O2S It is characterized by the presence of a sulfinic acid group attached to a cyclohexane ring
Mechanism of Action
Target of Action
Cyclohexanesulfinic Acid, a type of sulfonic acid, primarily targets molecules in chemical reactions. It is often used as a reagent in organic synthesis
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions. It can participate in various reactions due to its sulfonic acid group. The specific interactions with its targets and the resulting changes are dependent on the particular reaction conditions and the other reactants involved .
Result of Action
The result of this compound’s action is primarily the formation of new compounds in chemical reactions. For example, it can be used in the synthesis of sulfonic esters . The molecular and cellular effects of its action would depend on the specific compounds formed and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature and pressure of the reaction environment. For example, the synthesis of sulfonic esters using this compound can be achieved under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfinic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanethiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to a solution of cyclohexanethiol in an appropriate solvent.
Industrial Production Methods: On an industrial scale, this compound can be produced by the sulfonation of cyclohexane using sulfur trioxide followed by hydrolysis. This method involves the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid, which is then hydrolyzed to yield this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexanesulfonic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to cyclohexanethiol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Cyclohexanesulfonic acid.
Reduction: Cyclohexanethiol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexanesulfinic acid can be compared to other sulfinic acids and organosulfur compounds:
Methanesulfinic acid: Similar in structure but with a methyl group instead of a cyclohexane ring. It is less sterically hindered and more reactive in certain reactions.
Benzenesulfinic acid: Contains a benzene ring instead of a cyclohexane ring. It is more aromatic and has different reactivity patterns.
Cyclohexanesulfonic acid: The fully oxidized form of this compound. It is more stable and less reactive in redox reactions.
This compound is unique due to its combination of a cyclohexane ring and a sulfinic acid group, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
cyclohexanesulfinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAUVEOTZNLMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391235 | |
Record name | Cyclohexanesulfinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-01-4 | |
Record name | Cyclohexanesulfinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexanesulfinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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